Molecular Weight and Lipophilicity Differentiation vs. Direct Aryl Analog (CAS 1858255-42-1): Implications for CNS Penetration
The target compound (MW 320.41 g/mol, C₁₅H₂₀N₄O₂S) incorporates a methylene (-CH₂-) spacer between the 3,4-dimethoxyphenyl ring and the 1,2,4-thiadiazole core, resulting in a molecular weight 14.02 Da higher than the direct aryl-substituted analog 1-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1858255-42-1, MW 306.39 g/mol, C₁₄H₁₈N₄O₂S) . The additional methylene group increases the calculated logP contribution (ΔclogP ≈ +0.5 for an sp³ methylene insertion) and introduces a rotational degree of freedom absent in the directly conjugated analog. In CNS drug discovery, MW below 400 and the presence of conformational flexibility are both favorable parameters within the widely cited multiparameter optimization (MPO) scoring systems for brain penetration [1]. The reduced conjugation in the target compound (methylene interruption of direct aryl-thiadiazole π-system) may also decrease the compound's susceptibility to oxidative metabolism at the benzylic position relative to the electron-rich direct aryl attachment, though this remains to be experimentally verified.
| Evidence Dimension | Molecular weight and structural flexibility (CNS MPO-relevant parameters) |
|---|---|
| Target Compound Data | MW 320.41 g/mol; contains -CH₂- spacer; C₁₅H₂₀N₄O₂S |
| Comparator Or Baseline | CAS 1858255-42-1: MW 306.39 g/mol; direct aryl-thiadiazole bond; C₁₄H₁₈N₄O₂S |
| Quantified Difference | ΔMW = +14.02 g/mol (+4.6%); +1 rotational bond; estimated ΔclogP ≈ +0.5 |
| Conditions | Calculated from molecular formulas; vendor-reported molecular weights |
Why This Matters
The 14 Da mass increment, while modest, places the target compound closer to the CNS MPO 'sweet spot' for brain penetration while the conformational flexibility introduced by the methylene spacer may favor induced-fit binding to conformationally dynamic targets such as GPCRs or enzymes with flexible active sites.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. 2010;1(6):435-449. View Source
